molecular formula C19H30N2O4 B6090490 1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol

Cat. No.: B6090490
M. Wt: 350.5 g/mol
InChI Key: QXYLLLSACJDESB-UHFFFAOYSA-N
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Description

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol, also known as ICI118551, is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol works by selectively blocking the beta-2 adrenergic receptors, which are responsible for the relaxation of smooth muscle in the lungs and blood vessels. By blocking these receptors, this compound can reduce the bronchospasm and vasoconstriction associated with asthma and COPD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce airway hyperresponsiveness, decrease inflammation in the lungs, and improve lung function in patients with asthma and COPD. It can also reduce the heart rate and blood pressure, making it a potential therapeutic agent for heart failure.

Advantages and Limitations for Lab Experiments

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has several advantages for lab experiments, such as its high selectivity for beta-2 adrenergic receptors and its ability to block these receptors in a dose-dependent manner. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol. One potential area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists for the treatment of asthma and COPD. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as hypertension and anxiety disorders.
Conclusion:
In conclusion, this compound is a selective beta-2 adrenergic receptor antagonist that has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for the study of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol can be synthesized through a multistep process that involves the reaction of 2-(6-methoxyphenoxy)ethanol with cyclobutylmethylamine, followed by the addition of morpholine and the final step of protection of the hydroxyl group with a t-butyldimethylsilyl group. The final product is obtained by the deprotection of the t-butyldimethylsilyl group with tetrabutylammonium fluoride.

Scientific Research Applications

1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has been shown to have selective beta-2 adrenergic receptor antagonism, which makes it a potential therapeutic agent for these diseases.

Properties

IUPAC Name

1-[2-[(cyclobutylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-23-18-7-2-4-15(12-20-16-5-3-6-16)19(18)25-14-17(22)13-21-8-10-24-11-9-21/h2,4,7,16-17,20,22H,3,5-6,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYLLLSACJDESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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